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Compound of Interest

Compound Name:
4-(Benzylamino)-2-methylbutan-2-

ol

Cat. No.: B2545664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 4-
(benzylamino)-2-methylbutan-2-ol. Due to the limited availability of direct experimental data

for this specific compound in public literature, this guide utilizes a comparative approach,

drawing upon spectral data from structurally analogous compounds to predict and interpret the

spectroscopic features of the target molecule. This document outlines the expected results

from key analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared

(IR) Spectroscopy, and provides detailed hypothetical experimental protocols for its

characterization. The logical workflow for piecing together the molecular structure from these

data points is also visually represented.

Introduction
4-(Benzylamino)-2-methylbutan-2-ol is a tertiary alcohol and a secondary amine. Its

structural components—a benzyl group, a secondary amine, and a tertiary alcohol on a butane

backbone—suggest potential applications in medicinal chemistry and materials science.

Accurate structure elucidation is the cornerstone of all further research and development

involving this molecule. This guide serves as a practical framework for researchers to confirm

the identity and purity of 4-(benzylamino)-2-methylbutan-2-ol upon its synthesis.
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Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for 4-(benzylamino)-2-methylbutan-
2-ol is presented below. These are estimated based on its chemical structure and data from

similar compounds.

Property Predicted Value

Molecular Formula C₁₂H₁₉NO

Molecular Weight 193.29 g/mol

XLogP3 2.1

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 5

Spectroscopic Data Analysis
The following sections detail the expected spectroscopic data for 4-(benzylamino)-2-
methylbutan-2-ol. The predictions are based on known chemical shifts and fragmentation

patterns of related molecules such as 2-methyl-2-butanol, 4-amino-2-methylbutan-2-ol[1][2],

and 2-methyl-4-phenyl-2-butanol[3].

¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the number of different

types of protons and their neighboring environments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b2545664?utm_src=pdf-body
https://www.benchchem.com/product/b2545664?utm_src=pdf-body
https://www.benchchem.com/product/b2545664?utm_src=pdf-body
https://www.benchchem.com/product/b2545664?utm_src=pdf-body
https://www.lookchem.com/ProductWholeProperty_LCPL992069.htm
https://www.chemsrc.com/en/cas/26734-08-7_964391.html
https://www.chemicalbook.com/synthesis/2-methyl-4-phenyl-2-butanol.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2545664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.20 - 7.40 Multiplet 5H Ar-H

Aromatic protons

of the benzyl

group.

~ 3.80 Singlet 2H Ar-CH₂-NH

Methylene

protons of the

benzyl group.

~ 2.80 Triplet 2H NH-CH₂-CH₂

Methylene

protons adjacent

to the nitrogen.

~ 1.80 Triplet 2H NH-CH₂-CH₂

Methylene

protons adjacent

to the quaternary

carbon.

~ 1.25 Singlet 6H C(OH)(CH₃)₂

Two equivalent

methyl groups on

the tertiary

carbon.

Variable Broad Singlet 1H NH

Amine proton,

chemical shift is

concentration

and solvent

dependent.

Variable Singlet 1H OH

Hydroxyl proton,

chemical shift is

concentration

and solvent

dependent.

¹³C NMR Spectroscopy
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The carbon NMR spectrum will indicate the number of unique carbon environments in the

molecule.

Chemical Shift (δ, ppm) Assignment Rationale

~ 140 Quaternary Aromatic Carbon
Aromatic carbon attached to

the methylene group.

~ 128.5 Aromatic CH Para aromatic carbon.

~ 128.0 Aromatic CH
Ortho and meta aromatic

carbons.

~ 70 C(OH)(CH₃)₂
Quaternary carbon bearing the

hydroxyl group.

~ 54 Ar-CH₂-NH
Methylene carbon of the

benzyl group.

~ 45 NH-CH₂-CH₂
Methylene carbon adjacent to

the nitrogen.

~ 42 NH-CH₂-CH₂
Methylene carbon adjacent to

the quaternary carbon.

~ 29 C(OH)(CH₃)₂
Two equivalent methyl

carbons.

Mass Spectrometry (Electron Ionization)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.
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m/z Proposed Fragment Rationale

193 [M]⁺ Molecular ion peak.

178 [M - CH₃]⁺ Loss of a methyl group.

175 [M - H₂O]⁺ Loss of water.

106 [C₇H₈N]⁺ Benzylaminium cation.

91 [C₇H₇]⁺
Tropylium cation (from benzyl

group).

59 [C₃H₇O]⁺
Fragment from the tertiary

alcohol end.

Infrared (IR) Spectroscopy
The IR spectrum will show the presence of key functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3200 (broad) O-H stretch Alcohol

3350 - 3310 (sharp) N-H stretch Secondary Amine

3080 - 3030 C-H stretch Aromatic

2970 - 2850 C-H stretch Aliphatic

1600, 1495, 1450 C=C stretch Aromatic Ring

1150 C-O stretch Tertiary Alcohol

1120 C-N stretch Aliphatic Amine

Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure

elucidation of 4-(benzylamino)-2-methylbutan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.7 mL of

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR spectrometer.

Parameters: Acquire the spectrum at room temperature. Use a pulse angle of 30-45

degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

Process the data with a line broadening of 0.3 Hz.

¹³C NMR Spectroscopy:

Instrument: 100 MHz (or corresponding frequency for the ¹H NMR) NMR spectrometer.

Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A pulse

angle of 45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5

seconds are recommended.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Technique: Electron Ionization (EI) Mass Spectrometry.

Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on

a mass spectrometer.

Parameters: Use a standard electron energy of 70 eV. Acquire data over a mass range of

m/z 40-500.

Infrared (IR) Spectroscopy
Sample Preparation:
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Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) plates.

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr

powder and pressing it into a thin, transparent disk.

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.

Instrument: An FTIR spectrometer.

Parameters: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Visualizations
Structure Elucidation Workflow
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Structure Confirmation
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4-(Benzylamino)-2-methylbutan-2-ol
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Workflow for the structure elucidation of 4-(benzylamino)-2-methylbutan-2-ol.
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Key ¹H NMR Correlations

Molecular Structure Fragments

Proton-Proton Couplings

Aromatic Protons
~7.3 ppm

5H
Benzyl CH₂

~3.8 ppm

2H
Amine CH₂

~2.8 ppm

2H
Alkyl CH₂

~1.8 ppm

2H
3J Methyl CH₃

~1.25 ppm

6H

J-coupling

No J-coupling

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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